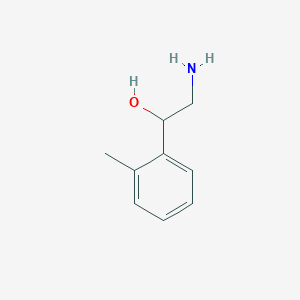
β-py-C10-HPM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
β-py-C10-HPM, also known as 1-Hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphomethanol, is a water-soluble, cell-impermeant, pH-insensitive and non-fixable analog . It has a molecular weight of 800.98 .
Molecular Structure Analysis
The molecular structure of β-py-C10-HPM is complex, with a molecular formula of C46H66O8P . It is a phospholipid wherein one or both fatty acid esters are replaced by fluorescent fatty acid esters .Wissenschaftliche Forschungsanwendungen
Alkaloid Analysis in Food :
- Tetrahydro-β-carbolines (THβCs) and β-carbolines (βCs) are naturally occurring alkaloids in foods. Their analysis is important due to their biological relevance. Methods like RP-HPLC with fluorescence detection and HPLC–MS are employed for quantitative analysis of these compounds in food (Herraiz, 2000).
Chromatographic Analysis :
- The application of UV–vis detection-HPLC method for the rapid determination of compounds like lycopene and β-carotene in vegetables has been optimized. This method is crucial for understanding the distribution and concentration of these compounds in different foods (Barba et al., 2006).
Heterochromatin-Associated Protein Research :
- Research on HP1, a heterochromatin-associated nonhistone chromosomal protein in Drosophila, provides insights into chromosomal structures and functions. This has implications in understanding genetic regulation and chromosomal organization (James et al., 1989).
Stem Cell Research :
- The generation of functional β cells from human pluripotent stem cells is a significant area of research for diabetes treatment. Studies focus on developing methodologies for deriving pancreatic β-like cells and overcoming experimental challenges for clinical applications (Loo et al., 2018).
Pharmacokinetics Studies :
- The development and validation of LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF have been crucial for understanding the pharmacokinetics of this compound in clinical trials, especially for treating diseases like Niemann-Pick type C1 (Jiang et al., 2014).
Environmental Analysis :
- Cyclodextrin-enhanced fluorescence methods have been developed for determining certain pesticides in water. This highlights the use of cyclodextrins in environmental analysis and monitoring (Coly & Aaron, 1998).
Therapeutic Development for Rare Diseases :
- Research on β-cyclodextrin-based polymer prodrugs (ORX-301) has shown potential for treating Niemann-Pick Type C1 disorder. These prodrugs have demonstrated improved efficacy and pharmacokinetic profiles compared to existing treatments (Kulkarni et al., 2018).
Liver Disease Research :
- Studies on complement C1q and its role in hepatic progenitor cells expansion in inflammatory liver diseases provide insights into hepatocarcinogenesis and potential therapeutic targets (Ho et al., 2020).
Cement and Building Materials Research :
- The impact of calcium sulphoaluminate cement on the mechanical strength and waterproof properties of beta-hemihydrate phosphogypsum offers advancements in building materials technology (Jin et al., 2020).
Gene Therapy Research :
- The development of highly branched poly(β-amino ester) polymers for gene delivery shows promise in nonviral gene therapy, addressing challenges in safe and efficient gene delivery vectors (Zhou et al., 2016).
Wirkmechanismus
β-py-C10-HPM has been used as a polar tracer for following cell division, cell lysis, or liposome fusion . It is also used to elucidate the effect of extrinsic species such as Ca 2+, platelet-activating factor, drugs, membrane-associated proteins, and ethanol on lipid bilayer structure and dynamics .
Zukünftige Richtungen
While specific future directions for β-py-C10-HPM are not mentioned in the search results, phospholipids and their analogs have a promising future in various fields such as drug delivery vehicles and cell transfection agents . Their interaction with bilayer membranes is a key area of ongoing research .
Eigenschaften
CAS-Nummer |
223769-62-8 |
|---|---|
Produktname |
β-py-C10-HPM |
Molekularformel |
C46H66NaO8P |
Molekulargewicht |
800.98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



